molecular formula C18H18F3N5 B10912905 N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10912905
M. Wt: 361.4 g/mol
InChI Key: WUWNWJWSQZPCET-UHFFFAOYSA-N
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Description

N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyl group, a pyrazolyl group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Attachment of the Pyrazole to the Pyrimidine Ring: The pyrazole derivative is then reacted with a pyrimidine precursor, such as 2-chloro-4,6-dichloropyrimidine, in the presence of a base like potassium carbonate.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methylpyrimidin-2-amine: Similar structure but lacks the trifluoromethyl group.

    N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-chloropyrimidin-2-amine: Similar structure but has a chlorine atom instead of the trifluoromethyl group.

Uniqueness

N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, biological activity, and pharmacokinetic profile. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C18H18F3N5

Molecular Weight

361.4 g/mol

IUPAC Name

N-benzyl-4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H18F3N5/c1-3-26-11-14(12(2)25-26)15-9-16(18(19,20)21)24-17(23-15)22-10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3,(H,22,23,24)

InChI Key

WUWNWJWSQZPCET-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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